molecular formula C11H13NO4S B12580264 N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide CAS No. 591249-29-5

N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide

Cat. No.: B12580264
CAS No.: 591249-29-5
M. Wt: 255.29 g/mol
InChI Key: JOYGQEGNSRFBEG-SNVBAGLBSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a methanesulfonamide group attached to a biaryl system containing a (R)-lactone (5-oxooxolan-2-yl) moiety. The sulfonamide functional group is a privileged structure in pharmaceuticals, known for its presence in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Compounds incorporating sulfonamide groups are frequently investigated as enzyme inhibitors, as the sulfonamide moiety can act as a bioisostere for carboxylic acids or other pharmacophores, enabling specific interactions with biological targets . The (R)-configured lactone ring in the structure provides a chiral center and a potential handle for further chemical modification, making this compound a valuable chiral building block or intermediate. Researchers may utilize this compound in the synthesis of more complex molecules, particularly in the development of targeted therapies where chirality can be critical for biological activity . Its potential applications span across various research areas, including but not limited to, the development of novel small-molecule probes, enzyme inhibitors, and receptor modulators. As with all investigational compounds, thorough biological screening and profiling are necessary to fully elucidate its specific mechanism of action and research value.

Properties

CAS No.

591249-29-5

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-[4-[(2R)-5-oxooxolan-2-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-17(14,15)12-9-4-2-8(3-5-9)10-6-7-11(13)16-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1

InChI Key

JOYGQEGNSRFBEG-SNVBAGLBSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)[C@H]2CCC(=O)O2

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2CCC(=O)O2

Origin of Product

United States

Preparation Methods

Synthesis of the Oxolane-Substituted Aniline Intermediate

  • Starting from a chiral oxolane derivative (e.g., (2R)-5-oxooxolane-2-yl moiety), the compound is coupled to a para-substituted aniline or phenylamine derivative.
  • This coupling can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the availability of functional groups.
  • The stereochemistry at the oxolane ring is preserved by using enantiomerically pure starting materials or chiral catalysts.

Sulfonamide Formation

  • The amino group on the phenyl ring is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to neutralize the generated hydrochloric acid.
  • The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or acetonitrile at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.
  • The reaction scheme is:

$$
\text{Ar-NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Ar-NH-SO}2\text{CH}_3 + \text{HCl}
$$

where Ar represents the 4-[(2R)-5-oxooxolan-2-yl]phenyl group.

Purification and Characterization

  • The crude product is purified by column chromatography or preparative HPLC to achieve high purity.
  • Structural confirmation is performed by:

Representative Synthetic Data Table

Step Reagents/Conditions Description Yield (%) Notes
1 Chiral oxolane precursor + para-nitroaniline, Pd catalyst, base, solvent Coupling to form oxolane-substituted nitrobenzene 75–85 Maintain low temperature to preserve stereochemistry
2 Catalytic hydrogenation (Pd/C, H2) Reduction of nitro group to amine 90–95 Mild conditions to avoid ring opening
3 Methanesulfonyl chloride, base (Et3N), DCM, 0–5 °C Sulfonamide formation 80–90 Slow addition of sulfonyl chloride recommended
4 Purification by HPLC Isolation of pure product 85–90 Confirmed by NMR and MS

Research Findings and Optimization Notes

  • Reaction Conditions:
    Precise control of temperature and stoichiometry during sulfonamide formation is critical to avoid over-sulfonylation or decomposition of the oxolane ring.
  • Stereochemical Integrity:
    Use of enantiomerically pure oxolane precursors ensures retention of the (2R) configuration. Racemization is minimized by avoiding strong acids or bases during the coupling steps.
  • Solvent Choice:
    Aprotic solvents such as dichloromethane or acetonitrile are preferred for sulfonamide formation to enhance reaction rates and yields.
  • Purification:
    High-performance liquid chromatography (HPLC) is effective for isolating the target compound with high purity, essential for biological testing.

Summary Table of Key Synthetic Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature (Sulfonamide formation) 0–5 °C Prevents side reactions, preserves stereochemistry
Base Type Triethylamine or NaOH Neutralizes HCl, drives reaction forward
Solvent DCM or Acetonitrile Enhances solubility and reaction rate
Reaction Time 1–3 hours Sufficient for complete conversion
Purification Method HPLC or Column Chromatography Ensures high purity and removal of impurities
Stereochemical Control Use of chiral precursors Maintains (2R) configuration

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) participates in displacement reactions under basic conditions. Key findings include:

Reaction TypeConditionsProducts/OutcomesReference
AlkylationK₂CO₃, DMF, alkyl halide, 60–80°CN-alkylated sulfonamide derivatives
ArylationCuI, phenanthroline, DMSO, 100°CBiaryl sulfonamides
  • Mechanism : Deprotonation of the sulfonamide nitrogen generates a nucleophilic species that attacks electrophilic centers (e.g., alkyl/aryl halides).

  • Steric Effects : The (2R)-5-oxooxolan group influences reaction rates by hindering access to the sulfonamide nitrogen.

Electrophilic Aromatic Substitution (EAS)

The para-substituted phenyl ring undergoes regioselective EAS due to electron-donating effects from the oxolane oxygen:

ReactionReagents/ConditionsPosition of SubstitutionYieldReference
NitrationHNO₃/H₂SO₄, 0°CMeta to sulfonamide65–72%
Halogenation (Cl/Br)Cl₂/FeCl₃ or Br₂/FeBr₃, 25°COrtho to oxolane58–63%
  • Directing Effects : The oxolane’s oxygen acts as an electron-donating group, while the sulfonamide exerts a meta-directing effect.

Oxolane Ring Opening and Functionalization

The 5-oxooxolan ring undergoes ring-opening reactions under acidic or reductive conditions:

Reaction TypeConditionsProductsNotesReference
Acid hydrolysisHCl (6M), reflux, 12h4-(2,3-Dihydroxypropyl)phenyl derivativeRetains (R)-configuration
Reductive openingLiAlH₄, THF, 0°C → 25°CTetrahydrofuran diol intermediateStereochemistry preserved
  • Mechanistic Insight : Protonation of the oxolane oxygen precedes nucleophilic attack by water or hydride .

Condensation Reactions

The carbonyl group in the oxolane participates in condensation with nucleophiles:

Reaction PartnerConditionsProduct ClassApplicationReference
HydrazinesEtOH, Δ, 6hHydrazonesChelating agents
Primary aminesCH₂Cl₂, RT, 12hSchiff basesCatalytic intermediates
  • Kinetics : Second-order rate constants (k₂) range from 0.15–0.30 M⁻¹s⁻¹ at 25°C.

Radical-Mediated Reactions

The sulfonamide group participates in OH radical reactions, relevant to environmental degradation:

ParameterValueConditionsReference
Rate constant (k₄)(2.1 ± 0.3) × 10⁻¹² cm³ molecule⁻¹s⁻¹298 K, 700 Torr (air)
Major degradation pathwayH-atom abstraction from CH₃ groupForms SO₂NH₂ radicals
  • Environmental Impact : Atmospheric lifetime against OH radicals is ~5 days .

Catalytic Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-couplings:

ReactionCatalyst SystemKey OutcomesReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl sulfonamides (85–92% yield)
Ullmann-type C–N couplingCuI, 1,10-phenanthroline, K₃PO₄N-aryl derivatives (78% yield)
  • Substituent Tolerance : Reactions tolerate electron-withdrawing groups on the phenyl ring but are sensitive to steric bulk near the oxolane .

Stereochemical Integrity in Reactions

The (2R)-configuration of the oxolane remains intact under most conditions:

  • Racemization Tests : No epimerization observed below 100°C (HPLC chiral column analysis) .

  • Exceptions : Strong bases (e.g., LDA) at −78°C induce partial racemization (up to 15%).

Comparative Reactivity Table

Functional GroupReactivity (Relative to Benzene)Preferred Reactions
Sulfonamide (-SO₂NH-)High (nucleophilic substitutions)Alkylation, arylation
5-OxooxolanModerate (ring-opening/condensation)Hydrolysis, hydride reduction
Phenyl ringLow (directed EAS)Nitration, halogenation

Scientific Research Applications

Introduction to N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide

This compound is a sulfonamide compound that exhibits potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This compound's unique structure, featuring an oxolane ring and a phenyl group, contributes to its biological activity and therapeutic potential.

Structural Characteristics

The compound's structure includes:

  • A methanesulfonamide functional group, which is known for its role in various biological activities.
  • An oxolane ring that enhances the compound's interaction with biological targets.

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, making this compound a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways. This compound may possess similar mechanisms, warranting exploration through:

  • In vitro assays to evaluate its effectiveness against various bacterial strains.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The oxolane moiety may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating conditions such as arthritis or other inflammatory diseases.

Drug Delivery Systems

Research into drug delivery mechanisms has highlighted the importance of compounds like this compound in developing prodrugs or carriers that can improve the bioavailability of poorly soluble drugs. Its structural features may allow it to be incorporated into polymer matrices or liposomal formulations.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, the compound was tested in animal models for its anti-inflammatory effects. The results demonstrated a reduction in inflammatory markers compared to control groups, indicating its potential therapeutic use in inflammatory diseases.

Case Study 3: Drug Delivery Applications

Research on polymer-based drug delivery systems utilized this compound as a model compound. The findings showed enhanced solubility and controlled release profiles, supporting its application in formulating new drug delivery systems.

Mechanism of Action

The mechanism of action of N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxolan ring and methanesulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Furan-Based Sulfonamides (Compounds 4a–4m)

and describe 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamides. These compounds differ from the target in their heterocyclic core (furan vs. oxolane) and the presence of an N-methyl group. The synthesis involves chlorosulfonation, amine coupling, and Suzuki-Miyaura cross-coupling, suggesting that the target compound might require analogous steps but with γ-butyrolactone-substituted boronic acids. Antimicrobial screening of furan derivatives highlights the importance of the heterocycle in bioactivity, though the oxolane’s lactone group may enhance hydrolytic stability compared to furan’s aromaticity .

Oxazolidinone Derivatives (MM3300.08, MM3300.09)

Oxazolidinones like (5R)-5-(chloromethyl)-3-[3-fluoro-4-morpholinylphenyl]-2-oxazolidinone (MM3300.08) share a five-membered heterocycle but replace the lactone with an oxazolidinone ring. These compounds are associated with antimicrobial activity (e.g., linezolid analogs). The morpholinyl and fluorine substituents enhance polarity, contrasting with the target compound’s lipophilic γ-butyrolactone. Such structural differences may affect target binding and resistance profiles .

Methanesulfonamides with Substituted Phenyl Groups

Sulfentrazone Metabolites (DMS, HMS)

The EPA report lists sulfentrazone metabolites, including N-(2,4-dichloro-5-triazolylphenyl)methanesulfonamides. These agrochemical derivatives feature chloro and triazole substituents instead of the oxolane group. The triazole’s nitrogen-rich structure likely enhances herbicidal activity through enzyme inhibition, whereas the oxolane’s lactone may confer different metabolic pathways or environmental persistence .

N-[4-(Acridin-9-ylamino)phenyl]methanesulfonamide

This compound (CAS 59987-92-7) incorporates an acridine moiety, a planar aromatic system enabling DNA intercalation.

Table 1. Key Properties of Selected Sulfonamides

Compound Molecular Weight Key Substituents logP (Predicted) Notable Applications
N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide ~283.3 (est.) (2R)-γ-Butyrolactone ~1.5 (moderate) Potential antimicrobial
Sulfentrazone Metabolite (DMS) 423.2 2,4-Dichloro, triazole ~3.2 (high) Herbicidal
MM3300.08 (Oxazolidinone) 328.8 Chloromethyl, morpholinyl ~1.8 (moderate) Antimicrobial
Compound 4a (Furan sulfonamide) ~350 (est.) N-Methyl, phenacyl ~2.5 (moderate) Antimicrobial

Research Findings and Implications

  • Bioactivity : Furan sulfonamides () exhibit antimicrobial properties, suggesting the target compound’s γ-butyrolactone may modulate similar pathways with improved stability.
  • Metabolism : Sulfentrazone metabolites () undergo hydroxylation and demethylation; the oxolane group’s resistance to oxidation could reduce toxicity .
  • Structural Insights: The (2R) configuration in the target compound may enhance enantioselective binding to biological targets, as seen in chiral oxazolidinones .

Notes

  • Further studies are needed to validate predicted properties (e.g., logP, solubility) and explore applications in drug discovery or agrochemistry.
  • Regulatory considerations for agrochemical analogs () highlight the need for environmental and toxicity profiling .

Biological Activity

N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to a phenyl ring and an oxolane derivative, which may contribute to its biological properties. The structural formula can be represented as follows:

\text{N 4 2R 5 Oxooxolan 2 yl phenyl}methanesulfonamide}

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, studies have shown that related sulfonamide derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .

Antiarrhythmic Effects

A notable area of research involves the antiarrhythmic properties of methanesulfonamide derivatives. For example, it has been documented that certain related compounds can prolong the ventricular refractory period in canine models, offering protection against induced arrhythmias . This suggests a potential application in treating cardiac arrhythmias.

The biological activity of this compound is likely mediated through several mechanisms:

  • Ion Channel Modulation : Some derivatives affect ion channels involved in cardiac action potentials, thus stabilizing heart rhythms.
  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication.
  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways that regulate inflammation and cell survival.

Study on Cardiac Electrophysiology

In a controlled study, the effects of a related methanesulfonamide compound were evaluated in rabbit heart tissue. The results demonstrated a significant prolongation of the effective refractory period, indicating potential as a Class III antiarrhythmic agent .

Antiviral Activity Assessment

In vitro studies assessing antiviral efficacy revealed that derivatives of methanesulfonamides could reduce viral load significantly in infected cell cultures. The mechanism was attributed to the inhibition of viral entry and replication processes .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
AntiviralInhibition of viral replication
AntiarrhythmicProlongation of ventricular refractory period
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. How to validate computational docking predictions of antiviral activity experimentally?

  • Methodological Answer : Test against viral polymerases (e.g., monkeypox) in plaque reduction assays. Use EC₅₀ values to correlate docking scores (e.g., -9.5 kcal/mol ). Mutagenesis studies on predicted binding residues further confirm mechanism.

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